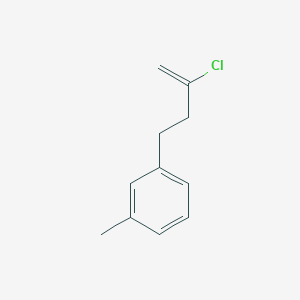

2-Chloro-4-(3-methylphenyl)-1-butene

Description

BenchChem offers high-quality 2-Chloro-4-(3-methylphenyl)-1-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(3-methylphenyl)-1-butene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorobut-3-enyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBNONHIMLZSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641122 | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-17-1 | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation of 2-Chloro-4-(3-methylphenyl)-1-butene via High-Field NMR

Executive Summary

This technical guide provides a definitive protocol for the structural characterization of 2-Chloro-4-(3-methylphenyl)-1-butene . As a functionalized vinyl chloride derivative, this molecule presents unique spectral challenges, specifically the resolution of the vinyl moiety (

This document details the acquisition parameters, spectral prediction, and assignment logic required to validate this structure in drug development or materials science workflows.

Structural Analysis & Strategy

Before acquisition, we must deconstruct the molecule into magnetically distinct domains. This "Fragment-Based" approach ensures that we anticipate signal overlap and select the correct 2D experiments.

Molecular Domains

-

The Vinyl Chloride Head (

): A terminal alkene substituted with chlorine. The electronegativity of chlorine deshields the vinyl protons and carbon, creating a distinct diagnostic signature. -

The Ethylene Linker (

): A flexible aliphatic chain. -

The Aromatic Tail (

): A meta-substituted benzene ring (3-methylphenyl). This creates a specific 4-proton pattern in the aromatic region.

Connectivity Logic (Graphviz)

The following diagram illustrates the logical flow required to prove the structure using 1D and 2D NMR correlations.

Caption: Logical workflow for structural elucidation. 1D data provides the inventory; 2D data (COSY, HSQC, HMBC) assembles the fragments.

Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow these specific acquisition parameters.

Sample Preparation[1]

-

Solvent: Chloroform-d (

) is the standard choice. It minimizes solvent overlap in the aliphatic region (residual peak at -

Concentration: 10–15 mg for 1H NMR; 30–50 mg for 13C/2D NMR in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) internal standard (

0.00).[1][2]

Acquisition Parameters (600 MHz equivalent)

-

Temperature: 298 K (25°C).

-

1H NMR: Spectral width 12 ppm; Relaxation delay (

) -

13C NMR: Spectral width 240 ppm; Power-gated decoupling (WALTZ-16).

-

HMBC: Optimized for long-range coupling constants (

) of 8 Hz.

1H NMR Spectral Analysis

The proton spectrum will display four distinct regions. The key to confirming the "2-chloro" substitution is the chemical shift of the vinyl protons.

Predicted Chemical Shifts & Assignments

| Position | Group | Multiplicity | Integration | Coupling ( | Mechanistic Explanation | |

| Ar-Me | 2.35 | Singlet | 3H | - | Benzylic methyl resonance. | |

| C3 | 2.65 | Triplet | 2H | Allylic protons, deshielded by the Cl-alkene. | ||

| C4 | 2.82 | Triplet | 2H | Benzylic protons, deshielded by the aromatic ring. | ||

| C1 (a) | 5.18 | Singlet | 1H | Trans to Cl. Fine geminal coupling visible. | ||

| C1 (b) | 5.32 | Singlet | 1H | Cis to Cl. Deshielded by halogen anisotropy. | ||

| Ar-H | 6.9 - 7.2 | Multiplet | 4H | - | Characteristic meta-substituted pattern. |

*Note: The vinyl protons often appear as singlets at lower field strength but show fine geminal coupling (

Detailed Interpretation

-

The Vinyl Region (5.0 - 5.5 ppm): Unlike a terminal alkene in a hydrocarbon (e.g., 1-butene,

4.9-5.0), the chlorine atom at C2 exerts an inductive effect, shifting these protons downfield to >5.1 ppm. The lack of a vicinal proton on C2 simplifies these signals to singlets/fine doublets. -

The Linker (

System): The C3 and C4 methylene groups form a triplet-triplet system. C4 (

13C NMR Spectral Analysis

The carbon spectrum confirms the carbon skeleton and the oxidation state of the functional groups.

Assignment Table

| Carbon | Type | Description | |

| Ar-Me | 21.4 | Methyl carbon. | |

| C4 | 33.8 | Benzylic methylene. | |

| C3 | 39.5 | Allylic methylene. | |

| C1 | 113.5 | Terminal vinyl carbon. | |

| Ar-CH | 126 - 129 | Aromatic methines (C2', C4', C5', C6'). | |

| Ar-C | 138.0 | Aromatic quaternary (attached to Me). | |

| C2 | 140.5 | Diagnostic: Quaternary vinyl carbon attached to Cl. | |

| Ar-C | 141.5 | Aromatic quaternary (attached to alkyl chain). |

Key Diagnostic Feature

The signal at ~140.5 ppm is the "smoking gun" for the 2-chloro-1-alkene moiety. A standard internal alkene carbon would appear around 120-130 ppm. The deshielding effect of the Chlorine atom pushes this quaternary carbon significantly downfield.

Validation via 2D NMR

To satisfy the "Self-Validating System" requirement, we use 2D correlations to prove connectivity that 1D cannot.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the most critical experiment for this molecule.

-

Correlation 1: Protons at C1 (

5.18/5.32) will show a strong 3-bond correlation to C3 ( -

Correlation 2: Protons at C4 (

2.82) will show correlations to the Aromatic Quaternary C ( -

Correlation 3: The Ar-Me protons (

2.35) will correlate to the aromatic carbons at the meta position, confirming the substitution pattern.

COSY (Correlation Spectroscopy)

-

Confirms the C3-C4 linkage. The triplet at 2.65 ppm will show a strong cross-peak with the triplet at 2.82 ppm.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on general shifts).

-

Reich, H. J. (2023).[5] Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Verified source for chemical shift tables).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] (Source for substituent additivity rules).

-

Fulmer, G. R., et al. (2010).[6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link] (Standard for solvent referencing).

Sources

Technical Monograph: 2-Chloro-4-(3-methylphenyl)-1-butene Derivatives

Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 2-Chloro-4-(3-methylphenyl)-1-butene represents a high-value "lynchpin" intermediate.[1] Unlike simple alkyl halides, this molecule possesses a vinyl chloride motif distinct from its aromatic tail.[1] This structural duality allows for orthogonal functionalization: the vinyl chloride is inert to standard nucleophilic substitution (

This guide moves beyond basic characterization to focus on the synthetic utility of this scaffold in constructing complex pharmacophores, specifically tetralin-based systems and 2-substituted-1,3-dienes.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data aggregates predicted and experimental values essential for process scaling.

| Property | Value / Description | Significance in Protocol Design |

| Molecular Formula | Carbon-rich skeleton; high lipophilicity.[1] | |

| Molecular Weight | 180.67 g/mol | Ideal fragment size for Fragment-Based Drug Design (FBDD).[1] |

| Boiling Point | ~245°C (Predicted) | High boiling point requires vacuum distillation for purification.[1] |

| Density | ~1.05 g/cm³ | Slightly denser than water; facilitates phase separation in aqueous workups. |

| LogP | 4.3 (Predicted) | Highly lipophilic; requires non-polar solvents (Hexane/EtOAc) for chromatography.[1] |

| Reactive Moiety | Vinyl Chloride ( | Latent electrophile : Stable to bases, reactive to Pd(0).[1] |

Synthetic Methodology: The "Selectivity First" Protocol

The synthesis of 2-Chloro-4-(3-methylphenyl)-1-butene requires distinguishing between two potential electrophilic sites in the precursor.[1] The most robust route utilizes a Grignard-mediated allylation which selectively targets the allylic position of 2,3-dichloropropene, leaving the vinyl chloride intact.

Reagents & Precursors

-

Precursor A: 3-Methylbenzyl chloride (m-Methylbenzyl chloride).[1]

-

Precursor B: 2,3-Dichloropropene (The electrophile).[1]

-

Reagent: Magnesium turnings (activated).[1]

-

Solvent: Anhydrous Diethyl Ether (

) or THF.[1]

Step-by-Step Protocol

Step 1: Formation of the Grignard Reagent

-

Charge a flame-dried 3-neck flask with activated Mg turnings (1.1 equiv) under Argon.

-

Add a crystal of iodine and 10% of the total volume of 3-methylbenzyl chloride in

. -

Initiate reaction (gentle heating may be required until color fades).[1]

-

Dropwise add the remaining benzyl chloride at a rate that maintains gentle reflux.

-

Expert Insight: The "3-methyl" substituent is electron-donating, making this Grignard formation faster than unsubstituted benzyl chloride.[1] Control exotherm rigorously to prevent Wurtz coupling (dimerization).

Step 2: Selective Coupling (The Critical Step)

-

Cool the Grignard solution to 0°C.

-

In a separate vessel, dissolve 2,3-dichloropropene (1.2 equiv) in anhydrous

. -

Crucial Addition Order: Add the Grignard reagent slowly to the 2,3-dichloropropene solution.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Pour into saturated

(aq) at 0°C.

Step 3: Purification

-

Extract with Hexanes (3x).

-

Wash combined organics with brine, dry over

. -

Concentrate in vacuo.

-

Purification: Vacuum distillation is preferred over column chromatography due to the non-polar nature of the product and potential volatility.

Divergent Synthesis & Application Pathways[1]

The true value of this molecule lies in its ability to undergo divergent synthesis . The vinyl chloride handle allows for the construction of complex cyclic systems or conjugated dienes.

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Vinyl chlorides are challenging substrates for Pd-coupling compared to bromides or iodides.[1] However, using electron-rich ligands (e.g., S-Phos or X-Phos) allows for successful coupling.[1]

-

Reaction: 2-Chloro-4-(3-methylphenyl)-1-butene +

-

Conditions:

, S-Phos, -

Utility: Generates 1,1-disubstituted alkenes, which are pharmacophores in various estrogen receptor modulators (SERMs).[1]

Pathway B: Cationic Cyclization (Tetralin Synthesis)

This is the most elegant application. Under Lewis Acid conditions, the alkene can cyclize onto the aromatic ring.

-

Mechanism: Protonation/complexation of the alkene generates a tertiary carbocation (stabilized by the Cl atom), followed by Friedel-Crafts alkylation.

-

Reagent:

or -

Product: 1-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalene derivatives.[1]

-

Expert Note: The "3-methyl" group on the ring directs the cyclization to the para position relative to the methyl (due to steric hindrance at the ortho site), ensuring high regioselectivity.

Visualizing the Reaction Pathways

Figure 1: Divergent synthetic pathways from the core scaffold, highlighting the orthogonality of the vinyl chloride moiety.[1]

Biological Relevance & Pharmacophore Mapping

While the title molecule is an intermediate, its derivatives map to significant biological targets.

-

Anti-Inflammatory Quinazolines: Derivatives where the vinyl chloride is modified into an amine linker have shown efficacy as COX-1/COX-2 inhibitors.[1] The 3-methylphenyl tail provides essential lipophilic interactions within the enzyme's hydrophobic channel [1].

-

Stilbene & Diene Analogs: Cross-coupling products (Pathway A) resemble combretastatin analogs (tubulin polymerization inhibitors).[1] The 3-methyl substitution pattern often disrupts crystal packing, improving solubility compared to unsubstituted phenyl rings [2].[1]

-

Tetralin Scaffolds: The cyclized products (Pathway B) are precursors to sertraline analogs and other CNS-active agents where a rigid bicyclic system is required to lock the pharmacophore in a bioactive conformation.

Safety & Handling Protocols

-

Lachrymator Potential: Benzyl chlorides (precursors) are potent lachrymators.[1] All operations in Step 1 must occur in a functioning fume hood.

-

Peroxide Formation: The vinyl chloride moiety can form peroxides upon prolonged exposure to air/light. Store under Argon at 4°C.

-

Waste Disposal: Organochlorides require segregated halogenated waste streams.[1] Do not mix with strong oxidizers.

References

-

PubChem. (2025).[1][4] 2-Chloro-4-(2-chlorophenyl)-1-butene | C10H10Cl2.[1][5] National Library of Medicine. [Link][1]

-

Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. (Contextual reference for Suzuki/Heck coupling of vinyl chlorides). [Link]

Sources

- 1. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 10.1 Synthesis of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-Butene, 2-chloro- | C4H7Cl | CID 40555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-(2-chlorophenyl)-1-butene | C10H10Cl2 | CID 24721719 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(3-methylphenyl)-1-butene

Welcome to the technical support center for the synthesis of 2-Chloro-4-(3-methylphenyl)-1-butene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.

Section 1: Synthesis Overview and Core Mechanism

The target molecule, 2-Chloro-4-(3-methylphenyl)-1-butene, is typically synthesized via the allylic chlorination of its precursor, 4-(3-methylphenyl)-1-butene. This reaction is a substitution, where a hydrogen atom on the carbon adjacent to the double bond (the allylic position) is replaced by a chlorine atom.

The predominant mechanism for this transformation is a free-radical chain reaction.[1][2] This process is favored under conditions that promote the formation of radicals, such as high temperatures or UV light, and when a low concentration of the halogen is maintained.[1][2] Using a high concentration of molecular chlorine (Cl₂) can lead to an undesirable competing reaction: electrophilic addition across the double bond.[1]

Core Reaction Scheme

The key to a high-yield synthesis is promoting the radical substitution pathway while suppressing competing reactions. This is typically achieved by using a reagent that provides a low, steady concentration of chlorine radicals. N-Chlorosuccinimide (NCS) is a common and effective choice for this purpose.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What went wrong?

Low or no conversion is a frequent problem that can often be traced back to a few key areas. Use the following workflow to diagnose the issue.

-

Causality - Reagent Purity: N-Chlorosuccinimide (NCS) can decompose over time. It is crucial to use a fresh, purified batch. Similarly, the precursor 4-(3-methylphenyl)-1-butene must be free of impurities that could interfere with the reaction. Solvents must be anhydrous, as water can react with the reagents.

-

Causality - Radical Initiation: The radical chain reaction must be properly initiated.[1][2] If using photochemical initiation, ensure the UV lamp is of the correct wavelength and is positioned close to the reaction vessel (Pyrex flasks will block short-wavelength UV light). For thermal initiation, the temperature must be high enough to cause homolytic cleavage of an initiator like AIBN or benzoyl peroxide.

-

Causality - Radical Quenching: Molecular oxygen (O₂) is a diradical that can intercept and quench the radicals in the chain reaction, terminating the process. It is good practice to degas the solvent before use by bubbling nitrogen or argon through it.

Q2: My reaction worked, but it's contaminated with significant byproducts. How can I improve selectivity?

Byproduct formation is typically due to competing reaction pathways. The two most common issues are addition to the double bond and the formation of isomers.

-

Problem 1: Dichloride Impurity (Addition Product)

-

Cause: The concentration of molecular chlorine (Cl₂) in the reaction mixture is too high, favoring the ionic electrophilic addition mechanism over the radical substitution pathway.[1] This is a common issue when using Cl₂ gas directly.

-

Solution: Use a reagent that maintains a very low steady-state concentration of Cl₂. N-Chlorosuccinimide (NCS) is the reagent of choice for this. In non-polar solvents like carbon tetrachloride (CCl₄), NCS has low solubility, and the reaction primarily occurs with the small amount of dissolved reagent, keeping the halogen concentration low.[1]

-

-

Problem 2: Isomeric Products (Allylic Rearrangement)

-

Cause: The intermediate in the propagation step is a resonance-stabilized allylic radical.[1] The halogen can react at either end of this radical system, leading to a mixture of constitutional isomers. For 4-(3-methylphenyl)-1-butene, the intermediate radical has two resonance forms, which can lead to the desired product and an isomeric byproduct, 4-chloro-2-(3-methylphenyl)-2-butene.

-

Solution: While difficult to eliminate completely, the product distribution can be influenced by reaction conditions. Thermodynamic vs. kinetic control can play a role. Running the reaction at the lowest possible temperature that still allows for initiation can sometimes favor the kinetically preferred product. Careful analysis of the product mixture by GC-MS and ¹H NMR is essential to quantify the isomeric ratio.

-

Q3: The reaction starts but seems to stop before all the starting material is consumed. What causes this?

A stalled reaction is often due to the depletion or inhibition of a key component.

-

Cause 1: Insufficient Initiator: If using a chemical initiator like AIBN, its half-life at the reaction temperature is critical. If the reaction time is much longer than a few half-lives of the initiator, it may be completely consumed before the starting material is, halting the chain reaction.

-

Solution 1: Add the initiator in portions over the course of the reaction rather than all at once. This maintains a more consistent concentration of initiating radicals.

-

Cause 2: Accumulation of Inhibitors: The reaction itself can produce inhibitors. Succinimide, the byproduct of NCS, can coat the surface of the remaining NCS, preventing it from dissolving and reacting.

-

Solution 2: Ensure vigorous stirring throughout the reaction to keep solids suspended and surfaces clean.

Section 3: Frequently Asked Questions (FAQs)

-

Q: What is the best chlorinating agent for this synthesis?

-

A: For laboratory-scale synthesis where selectivity is paramount, N-Chlorosuccinimide (NCS) is highly recommended. It provides a low concentration of chlorine, which strongly favors the desired allylic substitution over electrophilic addition.[1] Other methods, like using sodium hypochlorite in a biphasic system, can also work well and use inexpensive reagents.[3][4]

-

-

Q: How critical is the choice of solvent?

-

Q: How can I effectively purify the final product?

-

A: After a standard aqueous workup to remove the succinimide byproduct, the crude product will likely contain the desired product, any isomers, and unreacted starting material.

-

Vacuum Distillation: If the boiling points of the components are sufficiently different, vacuum distillation is an effective method for purification on a larger scale.

-

Column Chromatography: For smaller scales or when isomers are present, silica gel column chromatography is the preferred method. A non-polar eluent system, such as hexanes with a small percentage of ethyl acetate or dichloromethane, should provide good separation. The progress can be monitored by TLC.

-

-

-

Q: What are the primary safety concerns?

-

A:

-

Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous; handle it with extreme care in a well-ventilated fume hood. Dichloromethane is also a suspected carcinogen.

-

Reagents: N-Chlorosuccinimide is an irritant. Avoid inhalation and skin contact.

-

Initiators: Benzoyl peroxide is a strong oxidizing agent and can be explosive.

-

UV Light: When using photochemical initiation, shield the apparatus to avoid exposure to harmful UV radiation.

-

-

Section 4: Protocols and Data

Protocol 1: Synthesis of Precursor 4-(3-methylphenyl)-1-butene

The precursor is readily synthesized via a Grignard reaction between 3-methylphenylmagnesium bromide and allyl bromide.

Step-by-Step Methodology:

-

Apparatus: Assemble a dry, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be oven-dried.

-

Grignard Formation: Place magnesium turnings (1.1 eq) in the flask. Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to activate the magnesium.[6]

-

Slowly add a solution of 3-bromotoluene (1.0 eq) in anhydrous ether to the flask. The reaction should initiate, evidenced by bubbling and a color change. Maintain a gentle reflux by controlling the addition rate.[7][8]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Coupling: Cool the reaction mixture to 0 °C. Slowly add allyl bromide (1.0 eq) dissolved in anhydrous ether via the dropping funnel.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 4-(3-methylphenyl)-1-butene.

Protocol 2: Allylic Chlorination to Yield 2-Chloro-4-(3-methylphenyl)-1-butene

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 4-(3-methylphenyl)-1-butene (1.0 eq) in carbon tetrachloride.

-

Reagents: Add N-Chlorosuccinimide (NCS) (1.05 eq). Note: It is important to use recrystallized NCS.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02 eq). Alternatively, position a UV lamp next to the flask.

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and stir vigorously. Monitor the reaction progress by TLC or GC. The reaction is typically complete in 1-3 hours. A key visual cue is that the dense NCS will be consumed and replaced by the less dense succinimide, which will float.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with 10% aqueous sodium carbonate solution, then with water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to obtain the final product.

Table 1: Comparison of Chlorination Conditions

| Chlorinating Agent | Initiator | Solvent | Typical Yield Range | Selectivity Issues | Reference |

| N-Chlorosuccinimide (NCS) | AIBN or UV Light | CCl₄, CH₂Cl₂ | 60-85% | Good selectivity for substitution; potential for allylic rearrangement. | [1] |

| Cl₂ (gas, low conc.) | High Temp. (≥400°C) | Gas Phase | 50-70% | Requires specialized equipment; risk of addition and over-chlorination. | [1][2] |

| Sodium Hypochlorite (NaOCl) | Acid (e.g., HCl) | CH₂Cl₂-H₂O | 70-90% | Good yields with inexpensive reagents; biphasic system requires good mixing. | [3][4] |

| DMSO / TMSCl | None | CH₂Cl₂ | 75-90% | Mild conditions, good for complex molecules; regioselective ene-type reaction. | [9] |

References

-

Wang, X., et al. A Convenient Method for Chlorination in Allylic Position. PDF. Available at: [Link]

-

LibreTexts Chemistry. Radical Allylic Halogenation. (2023). Available at: [Link]

-

Tajbakhsh, M., & Habibzadeh, S. Convenient method for chlorination in allylic position. (2003). ResearchGate. Available at: [Link]

-

Optimization of the reaction conditions. (2014). ResearchGate. Available at: [Link]

-

Chemistry with Caroline. Introduction to Allylic Halogenation (Bromination and Chlorination). (2022). YouTube. Available at: [Link]

-

Magid, R. M. Conversion of allylic alcohols to chlorides without rearrangement. (1980). The Journal of Organic Chemistry. Available at: [Link]

-

Organic Syntheses. 4-phenyl-1-butene. Available at: [Link]

-

University of Colorado Boulder. Grignard Reaction. Available at: [Link]

-

Wikipedia. Grignard reagent. Available at: [Link]

-

Reddit. Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. (2015). Available at: [Link]

-

Demertzidou, V. P., et al. Regioselective Ene-Type Allylic Chlorination of Electron Rich Alkenes by Activated DMSO. (2017). ACS Publications. Available at: [Link]

-

Zografos, A. L., et al. Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO. (2017). Organic Chemistry Portal. Available at: [Link]

-

PubChem. 3-Methyl-4-phenyl-1-butene. Available at: [Link]

- Google Patents. Process for making grignard reagents.

-

University of California, Irvine. Grignard Reaction. Available at: [Link]

-

LibreTexts Chemistry. The Grignard Reaction (Experiment). (2024). Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO [organic-chemistry.org]

Minimizing elimination side-reactions in 2-Chloro-4-(3-methylphenyl)-1-butene

Technical Support Center: 2-Chloro-4-(3-methylphenyl)-1-butene

Welcome to the technical support center for 2-Chloro-4-(3-methylphenyl)-1-butene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this secondary allylic chloride. Our focus is on providing practical, mechanistically grounded solutions to common challenges, particularly the minimization of undesired elimination side-reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a significant amount of 4-(3-methylphenyl)-1,3-butadiene instead of my desired substitution product. What is happening?

A1: You are observing the results of competing elimination reactions (E1 and/or E2) which are common with secondary allylic halides.[1][2] Your substrate, 2-Chloro-4-(3-methylphenyl)-1-butene, can react via four potential pathways: SN1, SN2, E1, and E2. The formation of the conjugated diene, 4-(3-methylphenyl)-1,3-butadiene, is the product of elimination. This pathway is often thermodynamically favored due to the stability gained from the extended conjugation of the resulting diene system.[3]

-

E2 Mechanism: A strong base can abstract a proton from a carbon adjacent (beta) to the carbon bearing the chlorine, leading to a concerted, one-step formation of the double bond and expulsion of the chloride leaving group.[4]

-

E1 Mechanism: Under solvolytic or weakly basic conditions, the chloride may first depart, forming a resonance-stabilized secondary allylic carbocation. A weak base (like the solvent) can then abstract a proton to form the diene. This pathway directly competes with the SN1 substitution mechanism.[4][5][6]

The key to minimizing this side-reaction is to select conditions that kinetically favor the substitution pathway (SN1 or SN2) over the elimination pathways.

Q2: How does my choice of nucleophile versus base influence the outcome of the reaction?

A2: This is the most critical factor in controlling the substitution-elimination competition. The distinction lies in the function of the reagent you add:

-

Nucleophilicity: The ability of a reagent to attack an electrophilic carbon atom.

-

Basicity: The ability of a reagent to abstract a proton.

For your secondary halide, these properties are paramount:

-

To Favor Substitution (SN2): Use a reagent that is a strong nucleophile but a weak base . Examples include acetate (CH₃COO⁻), cyanide (CN⁻), or azide (N₃⁻).[7] These reagents are more likely to attack the electrophilic carbon than to abstract a proton.

-

To Favor Elimination (E2): Using a strong, bulky base will almost certainly lead to the diene product.[4] Reagents like potassium tert-butoxide (t-BuOK) are sterically hindered, making it difficult for them to access the electrophilic carbon (required for SN2) but easy to abstract a sterically accessible proton on the periphery of the molecule.[8][9] Strong, non-bulky bases like hydroxide (OH⁻) or ethoxide (EtO⁻) can also favor E2, especially at higher temperatures.[10]

The interplay between these pathways is visualized below.

Caption: The common carbocation intermediate in SN1/E1 pathways.

Recommended Solution: To obtain a single substitution product, you must force the reaction through an SN2 mechanism , which does not involve a carbocation intermediate.

-

Use a strong, non-basic nucleophile.

-

Use a polar aprotic solvent (e.g., DMSO, acetone).

-

Ensure your starting material is pure and the reaction conditions are anhydrous.

By promoting the SN2 pathway, the nucleophile will attack the carbon directly bonded to the chlorine, preventing rearrangement. [17][18]

Summary of Conditions

| Favors Substitution (SN2) | Favors Elimination (E2/E1) |

| Nucleophile/Base | Strong Nucleophile, Weak Base (e.g., I⁻, CN⁻, N₃⁻, RCOO⁻) |

| Solvent | Polar Aprotic (DMF, DMSO, Acetone) |

| Temperature | Low Temperature (e.g., 0 °C to RT) |

| Substrate | Less steric hindrance favors SN2 over E2. |

References

-

Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (2022, March 15). National Center for Biotechnology Information. [Link]

-

Nucleophilic substitution vs. elimination reactions. University of Illinois Chicago. [Link]

-

SN1 and SN2 Reactions of Allylic Halides and Tosylates. OpenOChem Learn. [Link]

-

Ch 10: Nucleophilic Substitution reactions of Allylic halides. University of Calgary. [Link]

-

Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A. ACS Publications. [Link]

-

Ch 8 : Substitution or Elimination ? University of Calgary. [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-12, PPT-27. St. Paul's Cathedral Mission College. [Link]

-

Elimination Reactions. SlidePlayer. [Link]

-

Reactions at the Allylic Position Explained. Clutch Prep. [Link]

-

Factors affecting the rate of elimination. Slideshare. [Link]

-

Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. [Link]

-

Elimination Reactions. University of Babylon. [Link]

-

4.15: Factors Influencing the Elimination Mechanism. Chemistry LibreTexts. [Link]

-

E1 vs E2: Comparing the E1 and E2 Reactions. Master Organic Chemistry. [Link]

-

Elimination Reactions Explained — E1 vs E2, Zaitsev vs Hofmann, and Alkene Formation. Last Minute Lecture. [Link]

-

Nucleophilic allylic substitution via SN2. Chemistry Stack Exchange. [Link]

-

16.5: SN2 Reactions of Allylic Halides and Tosylates. Chemistry LibreTexts. [Link]

-

How to Tell if the Mechanism is E1 or E2 with Practice Problems. Chemistry Steps. [Link]

-

7.6 E1 Reactions and E1 vs E2. YouTube. [Link]

-

What are the conditions that favour substitution and elimination of alkyl halide? Quora. [Link]

-

Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. Reddit. [Link]

-

Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

-

Benzylic and Allylic Substitution and Elimination Reactions. YouTube. [Link]

-

elimination v nucleophilic substitution in halogenoalkanes. Chemguide. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-(3-methylphenyl)-1-butene and Styrene

Introduction

In the landscape of synthetic organic chemistry, the reactivity of unsaturated hydrocarbons is a cornerstone of molecular construction. Alkenes, in particular, offer a versatile platform for functional group transformation. This guide provides an in-depth comparison of the chemical reactivity of two distinct alkenes: 2-Chloro-4-(3-methylphenyl)-1-butene and the ubiquitous commodity chemical, styrene.

While both molecules feature a carbon-carbon double bond, their reactivity profiles are profoundly different due to their unique substitution patterns and electronic properties. Styrene, or vinylbenzene, is characterized by a vinyl group directly conjugated to a phenyl ring, a feature that dominates its chemical behavior. In contrast, 2-Chloro-4-(3-methylphenyl)-1-butene presents a more complex structure, featuring a 1,1-disubstituted double bond with a vinyl chloride moiety and an isolated, substituted phenyl ring.

This document will dissect these structural nuances to predict and explain their divergent behaviors in key reaction classes, including electrophilic additions, polymerization, and nucleophilic substitutions. We will ground these analyses in fundamental chemical principles and propose robust experimental protocols for empirical validation, providing researchers and drug development professionals with a comprehensive framework for utilizing these synthons.

Section 1: Structural and Electronic Profile

The reactivity of an alkene is inextricably linked to its structure. The arrangement of substituents around the double bond dictates the electron density of the π-system, the stability of reactive intermediates, and the steric accessibility for reagent attack.

| Feature | 2-Chloro-4-(3-methylphenyl)-1-butene | Styrene |

| Alkene Substitution | 1,1-Disubstituted | Monosubstituted |

| Key Functional Groups | Vinyl Chloride, Allylic Chloride, Aromatic Ring | Vinyl Group, Aromatic Ring |

| Electronic Effects on C=C | -I: Strong deactivation from Cl. +R: Weak donation from Cl. -I: Weak deactivation from alkyl chain. | +R: Strong activation and stabilization from conjugated phenyl ring. |

| Molecular Formula | C₁₁H₁₃Cl | C₈H₈ |

| Molar Mass | 180.67 g/mol | 104.15 g/mol |

Styrene's reactivity is dominated by the conjugation of the double bond with the phenyl ring. This conjugation not only increases the electron density of the π-system but, more importantly, provides powerful resonance stabilization to any carbocation or radical intermediate formed at the benzylic position.

2-Chloro-4-(3-methylphenyl)-1-butene possesses two distinct reactive sites. The double bond is electronically influenced by the attached chlorine atom, which exerts a strong electron-withdrawing inductive effect (-I), deactivating the π-system towards electrophilic attack. The second key feature is the chlorine atom itself, which is in an allylic position, priming it for nucleophilic substitution reactions.[1]

Caption: Molecular structures of Styrene and 2-Chloro-4-(3-methylphenyl)-1-butene.

Section 2: Comparative Reactivity Analysis

The structural differences outlined above lead to divergent chemical behaviors in fundamental organic reactions.

Electrophilic Addition

Electrophilic addition is the hallmark reaction of alkenes. The reaction is initiated by the attack of the alkene's π-electrons on an electrophile, typically forming a carbocation intermediate in a rate-determining step.[2][3] The stability of this intermediate is paramount to the reaction rate.

-

Styrene: Addition of an electrophile (E⁺), such as a proton from HBr, to the terminal carbon of the vinyl group generates a secondary carbocation.[4] This carbocation is not just secondary; it is benzylic , meaning the positive charge is directly adjacent to the phenyl ring and is extensively stabilized through resonance, delocalizing the charge across the aromatic system. This high degree of stabilization leads to a low activation energy and rapid reaction rates.

-

2-Chloro-4-(3-methylphenyl)-1-butene: Addition of an electrophile to the terminal carbon (C1) would generate a tertiary carbocation at C2. While tertiary carbocations are generally stable, this specific intermediate is significantly destabilized by the strong electron-withdrawing inductive effect of the adjacent chlorine atom. This electronic destabilization raises the activation energy for its formation, making electrophilic addition much slower compared to styrene.

Caption: Intermediates in electrophilic addition.

Radical Polymerization

Styrene is famous for its ability to undergo polymerization to form polystyrene, a reaction that can be initiated by radical, cationic, or anionic species.[5] Free-radical polymerization is common, proceeding via a chain-growth mechanism.[6][7]

-

Styrene: The key to styrene's facile polymerization is the stability of the propagating radical. The reaction involves the formation of a benzylic radical , which, like the benzylic carbocation, is highly stabilized by resonance with the adjacent phenyl ring. This stability lowers the activation energy for the propagation step, allowing long polymer chains to form readily.[8][9]

-

2-Chloro-4-(3-methylphenyl)-1-butene: This monomer is unlikely to undergo efficient radical polymerization. The radical formed upon initiation would be a tertiary radical at C2, which is destabilized by the neighboring chlorine atom. Furthermore, the allylic C-H and C-Cl bonds provide potential sites for chain transfer, a process that terminates one growing chain while starting another, ultimately leading to low molecular weight oligomers rather than a high polymer.

Nucleophilic Substitution

This reaction class highlights the most dramatic difference between the two molecules.

-

Styrene: Lacks a suitable leaving group and is inert to nucleophilic substitution.

-

2-Chloro-4-(3-methylphenyl)-1-butene: This molecule is an allylic chloride . Allylic halides are highly reactive towards nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms.

-

Sₙ1 Pathway: The loss of the chloride ion as a leaving group generates an allylic carbocation . This carbocation is resonance-stabilized, as the positive charge is delocalized over two carbon atoms. This stabilization facilitates its formation, allowing for reactions with weak nucleophiles.

-

Sₙ2 Pathway: Allylic halides also react quickly via the Sₙ2 mechanism. This enhanced reactivity is attributed to the stabilization of the transition state through orbital overlap with the adjacent π-system.[1]

-

Sources

- 1. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. aakash.ac.in [aakash.ac.in]

- 4. LON-CAPA OCHem [s10.lite.msu.edu]

- 5. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. studylib.net [studylib.net]

- 7. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. pubs.acs.org [pubs.acs.org]

The Discerning Reactivity of 2-Chloro-4-phenyl-1-butene: A Comparative Guide to the Impact of Methyl Substitution

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis and drug development, the nuanced reactivity of haloalkenes serves as a cornerstone for constructing complex molecular architectures. 2-Chloro-4-phenyl-1-butene, a molecule possessing both an allylic chloride and a terminal double bond, presents a fascinating case study in chemical reactivity. The strategic placement of a methyl group at various positions on this parent structure can dramatically alter its reaction pathways and rates, offering a powerful tool for synthetic chemists. This guide provides an in-depth, objective comparison of the reactivity of 2-Chloro-4-phenyl-1-butene against its methyl-substituted counterparts, supported by established chemical principles and proposed experimental data. We will delve into the mechanistic underpinnings of these differences, focusing on the interplay of electronic and steric effects that govern the outcomes of electrophilic addition and elimination reactions.

Theoretical Framework: The Guiding Principles of Methyl Substitution

The introduction of a methyl group, a simple alkyl substituent, can exert profound electronic and steric influences on a molecule's reactivity. These effects are fundamental to understanding the divergent chemical behavior of the substituted 2-chloro-4-phenyl-1-butene analogs.

Electronic Effects: Inductive Donation and Hyperconjugation

A methyl group is an electron-donating group through two primary mechanisms:

-

Inductive Effect: The sp³ hybridized carbon of the methyl group is less electronegative than the sp² hybridized carbons of the alkene, leading to a slight push of electron density towards the double bond. This inductive donation enriches the π-system, making the alkene more nucleophilic and thus more reactive towards electrophiles.

-

Hyperconjugation: This involves the overlap of the σ-orbitals of the C-H bonds of the methyl group with the adjacent empty or partially filled p-orbital of a carbocation intermediate or the π*-antibonding orbital of the alkene. This delocalization of electron density stabilizes the molecule and any carbocation intermediates formed during a reaction. The more alkyl substituents on a double bond or a carbocation, the greater the hyperconjugation and the more stable the species.[1][2]

Steric Effects: The Role of Bulk

The spatial arrangement of atoms plays a critical role in determining reaction rates and product distributions. A methyl group, while relatively small, can introduce steric hindrance, which is the repulsion between electron clouds of non-bonded atoms in close proximity. This steric bulk can:

-

Hinder Nucleophilic Attack: A bulky group can physically block the approach of a nucleophile or a base to a specific reaction site.

-

Influence Product Ratios: In elimination reactions, a bulky base may preferentially abstract a less sterically hindered proton, leading to the formation of the less substituted (Hofmann) alkene over the more substituted (Zaitsev) alkene.[3][4]

Comparative Reactivity Analysis: A Tale of Three Methyl Substitutions

To illustrate the impact of methyl substitution, we will compare the reactivity of the parent compound, 2-chloro-4-phenyl-1-butene ( 1 ), with three hypothetical methyl-substituted analogs:

-

2-Chloro-3-methyl-4-phenyl-1-butene (2): Methyl group at the C3 position.

-

2-Chloro-4-methyl-4-phenyl-1-butene (3): Methyl group at the C4 position.

-

2-Chloro-4-phenyl-2-butene (4): An isomeric alkene with an internal double bond.

Electrophilic Addition of HBr: A Probe of Alkene Nucleophilicity

The addition of hydrogen bromide to an alkene is a classic electrophilic addition reaction that proceeds through a carbocation intermediate. The rate of this reaction is largely determined by the stability of the carbocation formed in the rate-determining step.

Table 1: Predicted Relative Rates and Major Products for the Electrophilic Addition of HBr

| Compound | Structure | Predicted Relative Rate of Reaction | Predicted Major Product(s) | Rationale for Reactivity and Product Selectivity |

| 1 | 2-Chloro-4-phenyl-1-butene | Baseline | 2-Bromo-2-chloro-4-phenylbutane | The reaction proceeds via a secondary benzylic carbocation, which is stabilized by the phenyl group. |

| 2 | 2-Chloro-3-methyl-4-phenyl-1-butene | Fastest | 2-Bromo-2-chloro-3-methyl-4-phenylbutane | The methyl group at C3 stabilizes the adjacent tertiary benzylic carbocation intermediate through both inductive effects and hyperconjugation, leading to a faster reaction rate. |

| 3 | 2-Chloro-4-methyl-4-phenyl-1-butene | Slower than 2 , comparable to 1 | 2-Bromo-2-chloro-4-methyl-4-phenylbutane | The methyl group is further from the reaction center and has a less direct electronic influence on the stability of the carbocation compared to 2 . |

| 4 | 2-Chloro-4-phenyl-2-butene | Slower than 1 , 2 , and 3 | 2-Bromo-3-chloro-1-phenylbutane and 3-Bromo-2-chloro-1-phenylbutane | The internal double bond is more sterically hindered, and the formation of the carbocation is less favored compared to the terminal alkenes. A mixture of products is expected due to the two possible carbocation intermediates of similar stability. |

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Reaction mechanism for electrophilic addition of HBr."

Elimination Reaction with Potassium tert-Butoxide: Unraveling Steric and Electronic Influences

The reaction of haloalkanes with a strong, bulky base like potassium tert-butoxide (KOtBu) typically proceeds via an E2 (bimolecular elimination) mechanism. The regioselectivity of this reaction (Zaitsev vs. Hofmann elimination) is highly dependent on steric hindrance.

Table 2: Predicted Major Products for the Elimination Reaction with KOtBu

| Compound | Structure | Predicted Major Elimination Product | Rationale for Product Selectivity |

| 1 | 2-Chloro-4-phenyl-1-butene | 4-Phenyl-1,2-butadiene (Allene) | The most accessible proton for the bulky base is on C1, leading to the formation of an allene. |

| 2 | 2-Chloro-3-methyl-4-phenyl-1-butene | 3-Methyl-4-phenyl-1,2-butadiene | Similar to compound 1 , abstraction of the C1 proton is sterically favored. |

| 3 | 2-Chloro-4-methyl-4-phenyl-1-butene | 4-Methyl-4-phenyl-1,2-butadiene | Abstraction of the C1 proton remains the most likely pathway. |

| 4 | 2-Chloro-4-phenyl-2-butene | 4-Phenyl-1,3-butadiene | Abstraction of a proton from the C1 methyl group is sterically favored, leading to the formation of a conjugated diene, which is stabilized by resonance with the phenyl group. |

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "E2 elimination leading to a conjugated system."

Experimental Protocols: A Guide to Verification

To empirically validate the predicted reactivities, the following experimental protocols are proposed. These methods are designed to be self-validating and provide clear, quantifiable data.

Synthesis of Methyl-Substituted Analogs

The synthesis of the methyl-substituted analogs would be the first step. For instance, 2-chloro-3-methyl-4-phenyl-1-butene ( 2 ) could potentially be synthesized from 3-phenyl-2-butanone through a series of reactions involving Grignard addition of vinylmagnesium bromide followed by chlorination. Similar multi-step syntheses, starting from commercially available precursors, would be required for the other analogs.[5][6][7]

Kinetic Studies of Electrophilic Addition

Objective: To determine the relative rates of hydrobromination of compounds 1 , 2 , 3 , and 4 .

Methodology:

-

Reaction Setup: Each chloroalkene (0.1 M) will be dissolved in a non-polar, aprotic solvent (e.g., dichloromethane) in separate reaction vessels maintained at a constant temperature (e.g., 0 °C).

-

Initiation: A solution of HBr in acetic acid (0.1 M) will be added to each reaction vessel simultaneously to initiate the reaction.

-

Monitoring: Aliquots of the reaction mixture will be withdrawn at regular time intervals. The reaction will be quenched by adding a weak base (e.g., sodium bicarbonate solution).

-

Analysis: The concentration of the remaining starting material in each quenched aliquot will be determined using Gas Chromatography (GC) with an internal standard.

-

Data Processing: The natural logarithm of the concentration of the starting material will be plotted against time. The negative of the slope of this line will give the pseudo-first-order rate constant (k'). The relative rates will be determined by comparing the k' values for each compound.

dot graph "" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for kinetic analysis of electrophilic addition."

Product Distribution Analysis of Elimination Reactions

Objective: To determine the major and minor products of the elimination reaction of compounds 1 , 2 , 3 , and 4 with potassium tert-butoxide.

Methodology:

-

Reaction Setup: Each chloroalkene (0.1 M) will be dissolved in tert-butanol in separate reaction vessels.

-

Reaction: A solution of potassium tert-butoxide (0.1 M) in tert-butanol will be added to each vessel, and the reactions will be stirred at a constant temperature (e.g., 50 °C) for a set period to ensure completion.

-

Workup: The reaction mixtures will be cooled, and water will be added. The organic products will be extracted with a low-boiling solvent (e.g., diethyl ether). The organic extracts will be dried over anhydrous sodium sulfate.

-

Analysis: The product mixture will be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components and determine their relative peak areas, which correspond to their relative amounts.[8]

-

Characterization: The major products can be isolated by column chromatography and their structures confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

dot graph "" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for product analysis of elimination reactions."

Conclusion: Harnessing the Power of Methyl Substitution

The strategic placement of a methyl group on the 2-chloro-4-phenyl-1-butene scaffold provides a powerful means of tuning its reactivity. As we have explored, a methyl group at the C3 position is predicted to significantly accelerate electrophilic addition reactions by stabilizing the resulting carbocation intermediate. In contrast, the steric bulk of the methyl group, particularly in conjunction with a bulky base, can direct the course of elimination reactions, favoring the formation of less substituted and sometimes conjugated products.

The proposed experimental protocols offer a clear pathway to validating these theoretical predictions and generating valuable quantitative data. For researchers in drug discovery and process development, a deep understanding of these substituent effects is paramount. It allows for the rational design of synthetic routes, the prediction of potential side products, and ultimately, the efficient construction of novel molecules with desired biological activities. The principles discussed herein serve as a guide for anticipating and controlling the chemical behavior of substituted alkenes, a fundamental skill in the art and science of organic chemistry.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

-

Gaspar, B., Waser, J., & Carreira, E. M. (2010). Synthesis of (3-Chlorobutyl)benzene by the Cobalt-Catalyzed Hydrochlorination of 4-Phenyl-1-butene. Organic Syntheses, 87, 88. [Link]

-

D'Anna, F., & Noto, R. (2011). The Study of Substitution and Elimination Reactions Using Gas Chromatography: An Examination of the Effects of Alkane and Base Structure on Product Distributions. Journal of Chemical Education, 88(12), 1667-1670. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

Bruice, P. Y. (2016). Organic Chemistry. Pearson. [Link]

-

Hunt, I. (n.d.). Eliminations of benzylic systems. University of Calgary. [Link]

-

Soderberg, T. (2022). Organic Chemistry with a Biological Emphasis Volume II. LibreTexts. [Link]

-

Ashenhurst, J. (2023, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2023, November 1). Addition of HBr to Alkenes. Master Organic Chemistry. [Link]

-

Clark, J. (2022, November). ALKENES reaction with hydrogen bromide. Chemguide. [Link]

-

Chem Help ASAP. (2019, September 3). advanced E2 reaction practice [Video]. YouTube. [Link]

-

Problems in Chemistry. (2022, June 2). Benzylic and Allylic Halides in Elimination Reactions [Video]. YouTube. [Link]

-

LibreTexts. (2023, January 22). Elimination by the E2 mechanism. [Link]

-

LibreTexts. (2023, January 22). 7.7: Electrophilic Addition Reactions of Alkenes. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.

-

PrepChem. (n.d.). Synthesis of 2-chloro-1,4-phenylenediamine. [Link]

-

PubChem. (n.d.). 2-Chloro-4-(2-chlorophenyl)-1-butene. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chart. [Link]

-

Reddit. (2015, October 8). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. [Link]

-

Progressive Academic Publishing. (n.d.). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. [Link]

-

PubChem. (n.d.). 2-Methyl-4-phenyl-1-butene. [Link]

- Google Patents. (n.d.). Preparation method of 1-chloro-4-phenyl butane.

-

PubChem. (n.d.). 2-Chloro-3-methyl-1-butene. [Link]

-

BITS Pilani. (n.d.). Elimination Reactions. [Link]

-

Khan Academy. (n.d.). Hydrohalogenation of alkynes. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of but-1-ene. [Link]

-

MG Science Institute. (n.d.). Elimination Reactions. [Link]

-

Quora. (2023, November 20). What is the synthesis of 4-phenyl-2-butanol from benzene?. [Link]

-

Chemistry Steps. (n.d.). Hydrohalogenation of Alkynes with Practice Problems. [Link]

-

ResearchGate. (n.d.). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... [Link]

-

PubChem. (n.d.). 2-Chloro-4-phenylbutanal. [Link]

-

UBC Library Open Collections. (n.d.). A kinetic study of the hydrogenation and dimerization of styrene and α-methylstyrene on Ni-Mo-S catalyst. [Link]

-

University of Calgary. (n.d.). Ch 11 : Additions to styrenes. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of aromatic compounds I [quimicaorganica.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. reddit.com [reddit.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. web.pdx.edu [web.pdx.edu]

Safety Operating Guide

Navigating the Unseen Threat: A Comprehensive Safety and Handling Guide for 2-Chloro-4-(3-methylphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: A Profile of 2-Chloro-4-(3-methylphenyl)-1-butene

While a specific Safety Data Sheet (SDS) for 2-Chloro-4-(3-methylphenyl)-1-butene is not widely available, its chemical structure provides significant clues to its potential hazards. The presence of a chlorinated butene chain attached to a methylphenyl group suggests a compound that is likely a volatile organic compound (VOC) with irritant and flammable properties.

Structural Analogs and Inferred Risks:

-

Allylic Chloride Group: The C=C-C-Cl functional group classifies this compound as an allylic chloride. Allylic halides are known for their high reactivity in nucleophilic substitution reactions, which suggests this compound may be reactive with a variety of common laboratory reagents.[1][2] This reactivity also implies potential instability, especially when exposed to heat, light, or incompatible materials.

-

Chlorinated Hydrocarbon: As a member of the chlorinated hydrocarbon family, this compound should be treated with caution due to the potential for toxicity. Studies on various chlorinated alkanes and alkenes have demonstrated potential for organ damage and carcinogenicity.[3][4]

-

Volatility: The butene and methylphenyl components suggest that this compound is likely to have a significant vapor pressure at room temperature, leading to an inhalation hazard.

Based on these structural similarities, we can anticipate the following primary hazards:

| Hazard Class | Anticipated Effects |

| Flammability | Likely a flammable liquid and vapor. Vapors may form explosive mixtures with air. |

| Acute Toxicity (Inhalation) | May cause respiratory irritation. High concentrations could lead to more severe respiratory effects. |

| Skin Corrosion/Irritation | Expected to cause skin irritation upon contact. Prolonged exposure could lead to more severe damage. |

| Eye Damage/Irritation | Likely to cause serious eye irritation or damage. |

| Chronic Toxicity | Long-term or repeated exposure to chlorinated hydrocarbons can pose significant health risks, including potential carcinogenic effects.[3] |

The First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling a compound with unknown specific toxicity. The following recommendations are based on best practices for handling volatile and reactive chlorinated hydrocarbons.

Respiratory Protection: Beyond the Fume Hood

All work with 2-Chloro-4-(3-methylphenyl)-1-butene must be conducted in a certified chemical fume hood to minimize inhalation exposure. However, for procedures with a higher risk of aerosolization or in the event of a spill, respiratory protection is paramount.

-

Recommended Respirator: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is the minimum requirement.[5][6]

-

Cartridge Selection: For organic vapors, NIOSH designates a black color code for the cartridge.[5][7] Combination cartridges, such as an organic vapor/acid gas (yellow) or a multi-gas/vapor (olive) cartridge, may also be suitable depending on other chemicals in use.[5][6]

-

Filter Addition: If there is a risk of generating aerosols or particulates, a P100 particulate filter (magenta) should be added to the OV cartridge.[5]

Hand Protection: Choosing the Right Barrier

Selecting the appropriate glove material is critical to prevent skin contact. Not all common laboratory gloves offer adequate protection against chlorinated solvents.

-

Recommended Materials:

-

Nitrile: Offers good protection against chlorinated solvents, oils, and greases. Nitrile gloves provide a good balance of chemical resistance and dexterity.[8][9][10]

-

Neoprene: A synthetic rubber that also provides excellent resistance to a broad range of chemicals, including acids, caustics, and some solvents.[8][9][10]

-

-

Gloves to Avoid:

-

Latex (Natural Rubber): Generally not recommended for use with chlorinated solvents as they can degrade and offer poor protection.[10]

-

-

Best Practices:

-

Double Gloving: Wearing two pairs of nitrile or neoprene gloves can provide an extra layer of protection, especially during prolonged handling.

-

Regular Inspection and Replacement: Always inspect gloves for signs of degradation, discoloration, or punctures before and during use. Change gloves immediately if contamination is suspected.

-

Eye and Face Protection: Shielding from Splashes

-

Safety Glasses with Side Shields: The minimum requirement for any laboratory work.

-

Chemical Goggles: Should be worn whenever there is a splash hazard.

-

Face Shield: A face shield worn over chemical goggles provides the highest level of protection for the face and eyes and is strongly recommended when handling larger quantities or during procedures with a high risk of splashing.

Protective Clothing: A Barrier for the Body

-

Laboratory Coat: A flame-resistant lab coat is essential.

-

Chemical-Resistant Apron: An apron made of a material like butyl rubber or PVC should be worn over the lab coat when handling significant quantities of the compound.

-

Full-Body Protection: In the case of a large spill or a high potential for widespread contamination, a disposable chemical-resistant suit may be necessary.

Operational Plan: From Benchtop to Disposal

A comprehensive operational plan ensures that safety is integrated into every step of the workflow.

Safe Handling and Storage

-

Ventilation: All handling of 2-Chloro-4-(3-methylphenyl)-1-butene must occur inside a certified chemical fume hood.

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[11][12] Use only non-sparking tools when handling containers.[11]

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable and reactive chemicals.[11] The recommended storage temperature for similar reactive chlorides is often refrigerated (2-8°C).[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and metals such as aluminum and zinc, which can react with allylic chlorides.[11][13]

Step-by-Step Experimental Protocol

-

Preparation:

-

Don all required PPE as outlined in Section 2.

-

Ensure the chemical fume hood is functioning correctly.

-

Have a chemical spill kit readily accessible.

-

Prepare all necessary reagents and equipment before handling the compound.

-

-

Handling:

-

Dispense the required amount of the compound inside the fume hood.

-

Keep the container sealed when not in use.

-

Avoid any actions that could generate aerosols.

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment that may have come into contact with the compound.

-

Properly dispose of all contaminated materials as hazardous waste.

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Emergency Spill Response

In the event of a spill, a swift and organized response is crucial.

-

Minor Spill (less than 1 liter, contained within the fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an absorbent material such as vermiculite, sand, or a commercial spill absorbent.[14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[14]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spill (greater than 1 liter, or any spill outside of a fume hood):

-

Immediately evacuate the laboratory and alert others to evacuate.

-

If the compound is flammable, shut off all potential ignition sources if it is safe to do so.

-

Close the laboratory doors to contain the vapors.

-

Activate the fire alarm if there is a fire or a significant risk of one.

-

Contact your institution's emergency response team and provide them with the identity of the spilled chemical and the location of the spill.

-

Disposal Plan: Cradle to Grave Responsibility

Proper disposal of 2-Chloro-4-(3-methylphenyl)-1-butene and any contaminated materials is a legal and ethical requirement.

-

Waste Classification: This compound should be classified as a hazardous waste, likely falling under categories for flammable liquids and chlorinated organic compounds.[15][16]

-

Waste Collection:

-

Collect all waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.

-

Do not mix this waste with incompatible materials.

-

-

Disposal Method:

-

The preferred method of disposal for chlorinated hydrocarbons is high-temperature incineration in a licensed hazardous waste facility.[13][17][18] This process is designed to destroy the compound and scrub harmful byproducts like hydrogen chloride from the exhaust gases.

-

Never dispose of this chemical down the drain or in the regular trash.

-

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

Caption: A flowchart outlining the risk-based selection of Personal Protective Equipment.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 2-Chloro-4-(3-methylphenyl)-1-butene, ensuring that scientific advancement and personal safety go hand in hand.

References

-

Hsiao, Y. M., et al. (2002). Chronic toxicity of a mixture of chlorinated alkanes and alkenes in ICR mice. Journal of Toxicology and Environmental Health, Part A, 65(3-4), 257-272. [Link]

-

Henschler, D. (1977). Metabolism of chlorinated alkenes and alkanes as related to toxicity. Journal of Environmental Pathology and Toxicology, 1(2), 125-133. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). ALLYL CHLORIDE. CDC Stacks. [Link]

-

Gelest, Inc. (2015). ALLYL CHLORIDE Safety Data Sheet. [Link]

-

CloudSDS. (2025). A Detail Guide on Allyl Chloride Hazard and Safety. [Link]

-

University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. [Link]

-

Chemistry LibreTexts. (2020). 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]

-

Jung, M. E., & Kiankarimi, M. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of organic chemistry, 79(22), 10838–10845. [Link]

-

Chemstock. (n.d.). ALLYL CHLORIDE GHS Safety Data Sheet. [Link]

-

UW-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program. [Link]

-

Solus Group. (2024). Chemical Resistant Gloves: A Guide for Industrial Employers. [Link]

-

Ensign, S. A., Hyman, M. R., & Arp, D. J. (1992). Cometabolic degradation of chlorinated alkenes by alkene monooxygenase in a propylene-grown Xanthobacter strain. Applied and Environmental Microbiology, 58(9), 3038-3046. [Link]

-

Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. [Link]

-

Water Quality Australia. (n.d.). Chlorinated alkenes in freshwater and marine water. [Link]

-

JaNet. (n.d.). Hazardous Waste Disposal. [Link]

-

Stack Exchange. (2016). Why is allyl chloride more reactive towards substitution than alkyl chloride?. [Link]

-

ACS Publications. (n.d.). Origin of the reactivity of allyl chloride and .alpha.-chloroacetaldehyde in SN2 nucleophilic substitution reactions: a theoretical comparison. [Link]

-

Environmental Health and Safety - The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. [Link]

-

University of Connecticut. (n.d.). Chemical Resistant Glove Guide. [Link]

- Google Patents. (n.d.).

-

USC Nanofab Wiki. (n.d.). STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. [Link]

-

American Chemical Society. (n.d.). Chlorinated hydrocarbon wastes. [Link]

-

PubChem. (n.d.). 2-Chloro-4-(2-chlorophenyl)-1-butene. [Link]

-

EPA Victoria. (2025). Chlorinated hydrocarbons (CHCs). [Link]

-

NIOSH. (n.d.). Color Coding for NIOSH Approved Respirator Cartridges and Canisters. [Link]

-

OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. [Link]

-

ChemWhat. (n.d.). 2-Chloro-4-(4-methylphenyl)but-1-ene. [Link]

-

AET Group. (2024). Remediation Technologies to Address Chlorinated Solvent Contamination. [Link]

-

Magid. (2024). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. [Link]

-

PK Safety. (2024). Understanding Respirators With Organic Vapor Cartridges. [Link]

-

Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butene, 2-chloro-3-methyl- (CAS 17773-64-7). [Link]

-

Scribd. (n.d.). Niosh Approved Respirator Cartridges. [Link]

-

Princeton University. (n.d.). Chemical Spill Procedures. [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone. [Link]

-

ResearchGate. (2025). Chlorinated Hydrocarbon Toxicity. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic toxicity of a mixture of chlorinated alkanes and alkenes in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oshacode.com [oshacode.com]

- 6. parcilsafety.com [parcilsafety.com]

- 7. cdpr.ca.gov [cdpr.ca.gov]

- 8. solusgrp.com [solusgrp.com]

- 9. envirosafetyproducts.com [envirosafetyproducts.com]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. gelest.com [gelest.com]

- 12. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. offices.austincc.edu [offices.austincc.edu]

- 15. Hazardous Waste | FAA USA Environmental Protection Program [uwm.edu]

- 16. Chlorinated hydrocarbons (CHCs) | epa.vic.gov.au [epa.vic.gov.au]

- 17. US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.